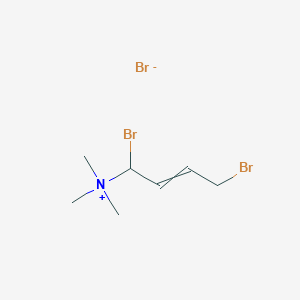
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is a chemical compound with the molecular formula C7H14Br3N. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide can be synthesized through a multi-step process. One common method involves the bromination of N,N,N-trimethylbut-2-en-1-amine. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the but-2-en-1-aminium moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or other strong bases.
Elimination Reactions: Conditions often involve heating the compound with a base such as potassium tert-butoxide (KOtBu).
Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include N,N,N-trimethylbut-2-en-1-amine derivatives.
Elimination Reactions: Products include alkenes or alkynes.
Addition Reactions: Products include dibromoalkanes or other addition products.
Scientific Research Applications
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide involves its reactivity as a quaternary ammonium compound. The positively charged nitrogen atom can interact with negatively charged species, facilitating various chemical reactions. The bromine atoms can act as leaving groups in substitution reactions, while the double bond can participate in addition reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: Similar in structure but lacks the quaternary ammonium group.
N,N,N-Trimethylbut-2-en-1-amine: Similar but without the bromine atoms.
1,4-Dibromo-2-butene: Similar but lacks the quaternary ammonium group.
Uniqueness
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is unique due to its combination of a quaternary ammonium group and bromine atoms, which imparts distinct reactivity and properties. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
88322-49-0 |
|---|---|
Molecular Formula |
C7H14Br3N |
Molecular Weight |
351.90 g/mol |
IUPAC Name |
1,4-dibromobut-2-enyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C7H14Br2N.BrH/c1-10(2,3)7(9)5-4-6-8;/h4-5,7H,6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IPLIWWGGKFIYAE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C(C=CCBr)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















